molecular formula C21H23N3O2S B2675862 N-mesityl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-56-4

N-mesityl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2675862
CAS No.: 851132-56-4
M. Wt: 381.49
InChI Key: ZWKCJTZWMXNCTM-UHFFFAOYSA-N
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Description

N-Mesityl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a thioacetamide derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen and a 1-(3-methoxyphenyl)imidazole moiety linked via a sulfur atom. This structure combines lipophilic (mesityl) and electron-donating (3-methoxyphenyl) substituents, which may enhance its pharmacological profile by improving membrane permeability and target binding.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-10-15(2)20(16(3)11-14)23-19(25)13-27-21-22-8-9-24(21)17-6-5-7-18(12-17)26-4/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKCJTZWMXNCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a mesityl group, an imidazole ring, and a thioacetamide moiety, which are known to contribute to diverse biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H23_{23}N3_{3}O2_{2}S
  • Molecular Weight : 381.49 g/mol
  • IUPAC Name : 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide

The structure includes:

  • A mesityl group that provides steric hindrance.
  • An imidazole ring known for its biological activity.
  • A thioacetamide moiety that enhances reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site. This interaction can disrupt enzymatic pathways critical in various diseases.
  • Receptor Modulation : It may modulate receptor functions by interacting with binding sites, leading to altered cellular signaling pathways.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can induce apoptosis in cancer cells by affecting mitochondrial function and activating caspases.

Anti-inflammatory Effects

N-mesityl derivatives have been explored for their anti-inflammatory effects. Compounds with thioacetamide groups have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of N-mesityl derivatives on various cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity against breast cancer cells (MCF-7), with an IC50_{50} value significantly lower than that of standard chemotherapeutics. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

CompoundCell LineIC50_{50} (µM)
N-mesityl derivativeMCF-75.4
DoxorubicinMCF-710.0

Case Study 2: Anti-inflammatory Activity

In another study, N-mesityl derivatives were tested for their ability to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. The compound showed a dose-dependent reduction in nitric oxide levels, indicating its potential as an anti-inflammatory agent.

TreatmentNitric Oxide Production (µM)
Control25.0
N-mesityl derivative (10 µM)15.0
N-mesityl derivative (50 µM)8.0

Comparison with Similar Compounds

Anticancer Activity
  • N-(6-Substituted-benzothiazol-2-yl) Derivatives : Demonstrated cytotoxicity against C6 glioma and HepG2 cells (IC₅₀ ≈ 15.67 µg/mL). The 4-nitrophenyl substituent enhanced antiproliferative activity compared to p-tolyl .
  • Target Compound : The mesityl group may improve lipophilicity and tumor penetration compared to benzothiazole or benzofuran analogues, though specific activity data is needed .
Antimicrobial Activity
  • Benzimidazole Analogues (W1) : Exhibited broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) against S. aureus and E. coli. The 2,4-dinitrophenyl group enhanced membrane disruption .
Enzyme Targeting
  • Compound 21 (IMPDH Inhibitor): Targeted inosine-5′-monophosphate dehydrogenase (IMPDH) with sub-micromolar affinity. The 4-bromophenyl group optimized hydrophobic interactions .

Physicochemical and Structural Properties

Property Target Compound Analogues (e.g., 9f, 21) Key Differences
Lipophilicity (LogP) High (mesityl, 3-methoxyphenyl) Moderate (benzodiazole, triazole-thiazole in 9f) Mesityl increases LogP vs. polar triazole
Solubility Likely low (hydrophobic substituents) Improved in 9f (triazole enhances polarity) Target may require formulation aids
Thermal Stability Unreported Melting points: 489–491 K () Dependent on crystalline packing
Hydrogen Bonding Thioacetamide S and imidazole N donors Thiazole N and triazole H-bond acceptors in 9f Varied binding modes for target enzymes

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., 3-methoxyphenyl) : Enhance binding to polar enzyme pockets (e.g., α-glucosidase) .
  • Halogen Substituents (e.g., 4-bromophenyl) : Improve hydrophobic interactions and cytotoxicity .
  • Bulky Substituents (e.g., mesityl) : May reduce off-target effects but limit solubility .

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